
1,4,7,10-Tetraoxacyclotridecane-11,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxacyclotridecane-11,13-dione is a macrocyclic compound with the molecular formula C₉H₁₄O₆ and a molecular weight of 218.204 g/mol . This compound is characterized by its unique structure, which includes a 13-membered ring containing four oxygen atoms and two ketone groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,4,7,10-Tetraoxacyclotridecane-11,13-dione typically involves the reaction of malonoyl chloride with triethylene glycol . The reaction conditions include:
Reactants: Malonoyl chloride and triethylene glycol
Solvent: Often conducted in an organic solvent such as toluene
Temperature: The reaction is typically carried out at elevated temperatures to facilitate the formation of the macrocyclic structure
Catalysts: Acid catalysts may be used to promote the reaction
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above is a common laboratory method.
Analyse Des Réactions Chimiques
1,4,7,10-Tetraoxacyclotridecane-11,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4,7,10-Tetraoxacyclotridecane-11,13-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex macrocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a model compound for understanding biological macrocycles.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 1,4,7,10-Tetraoxacyclotridecane-11,13-dione exerts its effects is primarily through its ability to form stable complexes with other molecules. The oxygen atoms in the ring can coordinate with metal ions, making it useful in applications such as catalysis and drug delivery. The compound’s structure allows it to interact with various molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraoxacyclotridecane-11,13-dione can be compared with other macrocyclic compounds such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Used in biomedical imaging and radiolabeling.
1,4,7,10-Tetraazacyclotridecane-11,13-dione: Known for its ability to form stable complexes with metal ions.
The uniqueness of this compound lies in its oxygen-rich macrocyclic structure, which provides distinct chemical properties and reactivity compared to its nitrogen-containing counterparts.
Propriétés
Numéro CAS |
58484-44-9 |
|---|---|
Formule moléculaire |
C9H14O6 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
1,4,7,10-tetraoxacyclotridecane-11,13-dione |
InChI |
InChI=1S/C9H14O6/c10-8-7-9(11)15-6-4-13-2-1-12-3-5-14-8/h1-7H2 |
Clé InChI |
DWYLOXSOZJIZSF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(=O)CC(=O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


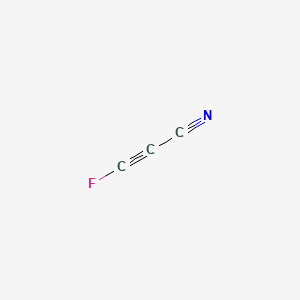
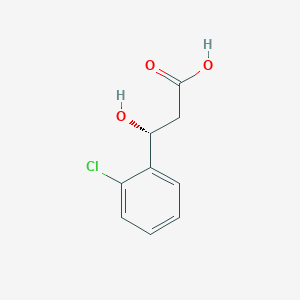
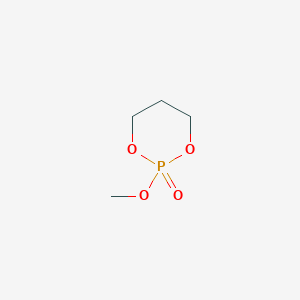
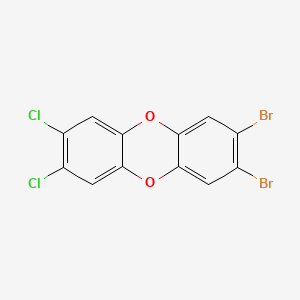
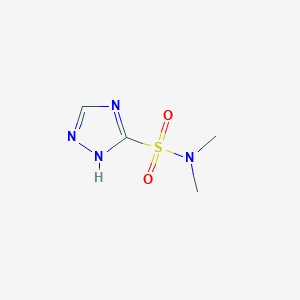
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
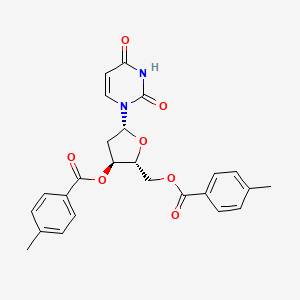
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
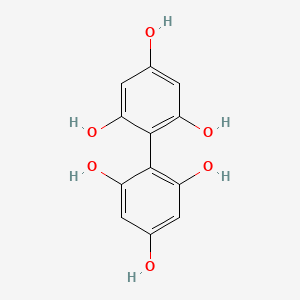
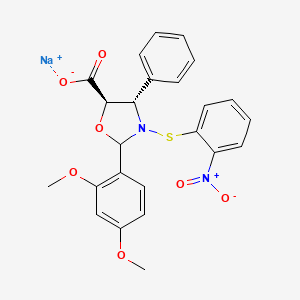


![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)

